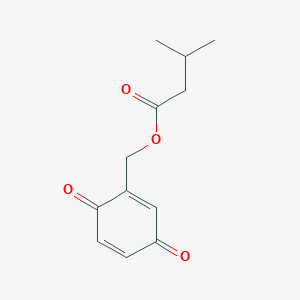

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate

Vue d'ensemble

Description

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate is a chemical compound with the following molecular formula: C42H38F12N8O4P2Zn2 . It forms a cationic complex with a counter anion, as depicted in the crystal structure . The compound’s synthesis and properties are of interest for various applications.

Synthesis Analysis

- The mixture is refluxed, filtered, and allowed to crystallize, yielding brown block-shaped crystals of the title compound .

Molecular Structure Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of this compound has been studied . The study provides valuable information about the compound’s physical and chemical properties, which can be useful in various scientific applications .

Theranostic Prodrug Development

This compound has been used in the development of theranostic prodrugs . Theranostic prodrugs are a type of drug that combines therapeutic and diagnostic capabilities in one agent. This allows for the simultaneous treatment and monitoring of diseases .

Enzyme-Instructed Activation of Pro-protein Therapeutics

The compound has been used in enzyme-instructed activation of pro-protein therapeutics . This involves the use of enzymes to activate prodrugs, which are inactive forms of drugs that are converted into their active form in the body .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds . For example, it has been used in the synthesis of 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid .

Electron Acceptor in Chemical Reactions

The compound is a strong electron acceptor . This property can be exploited in various chemical reactions and processes .

Material Science

The compound’s unique crystal structure and properties can be utilized in material science . For example, it can be used in the development of new materials with specific properties .

Mécanisme D'action

Blattellaquinone, also known as (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate, is a fascinating compound with a unique mechanism of action. This compound plays a crucial role in the world of insects, particularly in the German cockroach, Blattella germanica .

Target of Action

The primary target of Blattellaquinone is the male German cockroach . It is secreted by female cockroaches to attract males . The compound acts as a sex pheromone, luring male cockroaches towards the females .

Mode of Action

Blattellaquinone interacts with the olfactory receptors of male German cockroaches . Upon detection, it triggers a characteristic courtship behavior in the males . This behavior includes a rotation of the male’s body, turning away from the female, thereby exposing tergal glands . The glandular secretion stimulates the female to mount the male and feed, thus positioning her appropriately for copulation .

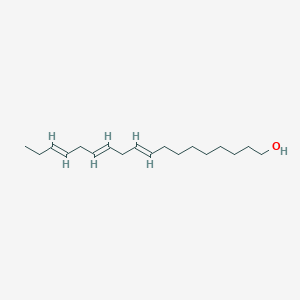

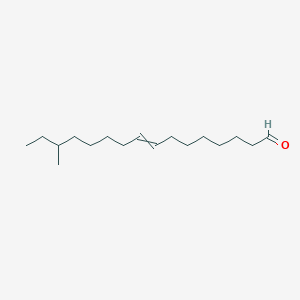

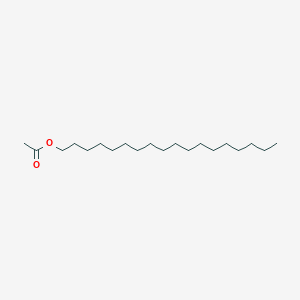

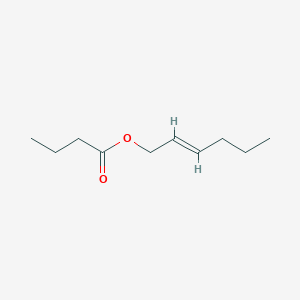

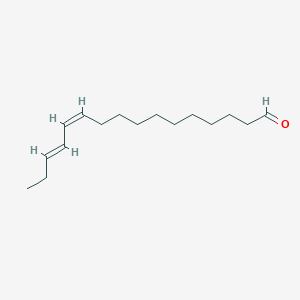

Biochemical Pathways

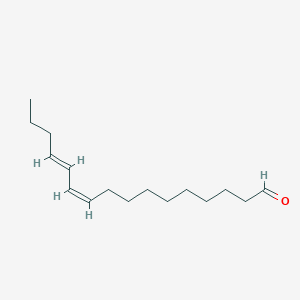

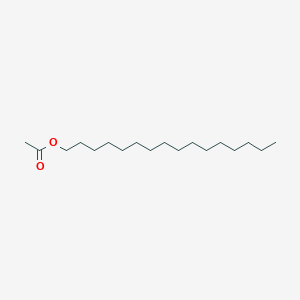

It is believed that the compound is produced from the action of tissue-specific enzymes on intermediates of fatty acid metabolic pathways . This process gives rise to related hydrocarbons, alcohols, ketones, epoxides, acetates, and aldehydes .

Result of Action

The result of Blattellaquinone’s action is the attraction of male German cockroaches to the females . This leads to successful mating and reproduction, ensuring the survival of the species .

Action Environment

The action of Blattellaquinoid is influenced by environmental factors. For instance, it has been observed that the compound is more effective in attracting male cockroaches in certain field conditions . Furthermore, the compound’s stability could be affected by environmental conditions such as temperature and humidity, although specific studies on this aspect are lacking.

Propriétés

IUPAC Name |

(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUMZYOAWLJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464047 | |

| Record name | Blattellaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate | |

CAS RN |

849762-24-9 | |

| Record name | (3,6-Dioxo-1,4-cyclohexadien-1-yl)methyl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849762-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blattellaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Blattellaquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V44AK4849M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

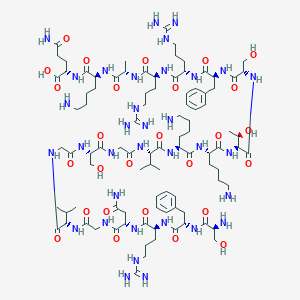

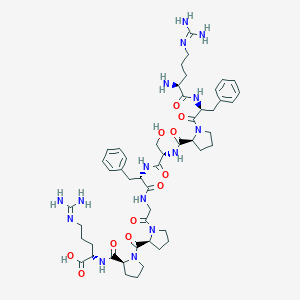

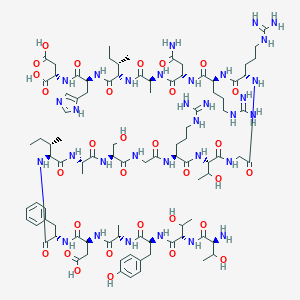

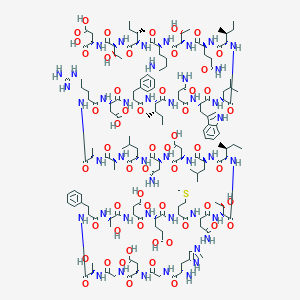

Feasible Synthetic Routes

Q & A

Q1: How does blattellaquinone interact with its target and what are the downstream effects?

A1: Blattellaquinone acts on the antennae of male German cockroaches. [] While the exact mechanism remains unclear, research suggests that specialized odorant receptors on the antennae bind to blattellaquinone. [] This binding triggers a neuronal response, ultimately leading to male attraction and mating behaviors. []

Q2: What is the structural characterization of blattellaquinone?

A2: * Molecular Formula: C12H18O4 []* Molecular Weight: 226.27 g/mol []* Spectroscopic Data: Researchers have used techniques like NMR and IR spectroscopy to confirm the structure of blattellaquinone. [, ]

Q3: How stable is blattellaquinone and what are the implications for its application?

A3: Blattellaquinone is known for its thermal instability, which initially posed a challenge in its isolation and characterization. [] This instability could impact its application as a long-lasting attractant in traps. [] Research into stabilizing the compound or developing more stable analogs is crucial for practical pest control applications. []

Q4: Can you elaborate on the structure-activity relationship (SAR) of blattellaquinone?

A4: Research focusing on modifying the quinone ring, the aliphatic terminal, and the ester group of blattellaquinone is underway. [] These modifications aim to understand the impact of structural changes on the compound's activity, potency, and selectivity as an attractant. [, ] This information is crucial for designing more effective and targeted cockroach control strategies.

Q5: What analytical methods are used to characterize and quantify blattellaquinone?

A5: Researchers utilize a combination of techniques for analyzing blattellaquinone:* Gas Chromatography: Coupled with electroantennographic detection, it was instrumental in the initial isolation and characterization of the pheromone. []* Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern, aiding in structural identification. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure and confirm its identity. []

Q6: Are there any known toxicological concerns associated with blattellaquinone?

A6: One study demonstrated that blattellaquinone exhibits cytotoxicity in human lung adenocarcinoma cells, comparable to 1,4-Benzoquinone, a known toxic compound. [] The study highlighted its ability to deplete cellular glutathione and form adducts. [] Further research is needed to fully assess the safety profile of blattellaquinone, especially before its widespread use as a cockroach attractant.

Q7: What are the potential environmental impacts of using blattellaquinone for pest control?

A7: While blattellaquinone offers a potentially more environmentally friendly approach compared to broad-spectrum insecticides, its environmental impact requires thorough investigation. [] Research should focus on its degradation pathways, potential effects on non-target organisms, and strategies for mitigating any negative ecological consequences.

Q8: What are the future directions in blattellaquinone research?

A8: Future research should focus on:* Developing stable formulations: Overcoming the instability of blattellaquinone is crucial for its practical use in traps and other pest control tools. [, ]* Understanding the molecular mechanism of action: Identifying the specific receptors and signaling pathways involved in blattellaquinone recognition could lead to highly targeted control strategies. []* Evaluating long-term ecological effects: Assessing the potential impact on non-target organisms and the environment is crucial for responsible pest management.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.